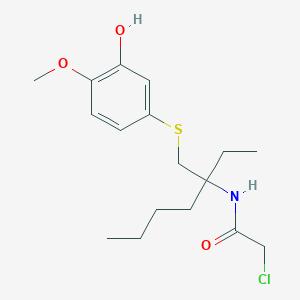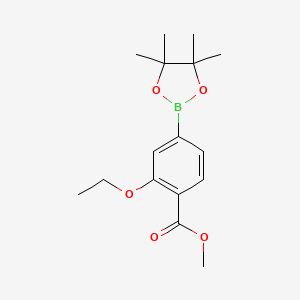![molecular formula C16H14ClFN2O3S B13359633 1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13359633.png)
1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Chloro-4-fluorophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chloro-fluoro-substituted phenyl group, an oxopropan-2-yl moiety, and a methylthio-substituted nicotinate group
Vorbereitungsmethoden
The synthesis of 1-((2-Chloro-4-fluorophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the 2-Chloro-4-fluoroaniline Intermediate: This step involves the reaction of 2-chloro-4-fluoronitrobenzene with a reducing agent such as iron powder in the presence of hydrochloric acid to yield 2-chloro-4-fluoroaniline.
Acylation Reaction: The 2-chloro-4-fluoroaniline is then acylated using a suitable acylating agent, such as acetic anhydride, to form the corresponding amide.
Coupling with Nicotinic Acid Derivative: The amide is then coupled with a methylthio-substituted nicotinic acid derivative under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
1-((2-Chloro-4-fluorophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group, leading to the formation of amines or alcohols, respectively.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((2-Chloro-4-fluorophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory, antimicrobial, or anticancer agents.
Synthetic Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, allowing for the exploration of new chemical reactions and pathways.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways, providing insights into its potential therapeutic applications.
Industrial Applications: Its chemical properties make it suitable for use in the development of new materials, such as polymers or coatings, with specific desired properties.
Wirkmechanismus
The mechanism of action of 1-((2-Chloro-4-fluorophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its ability to undergo various chemical reactions enables it to interact with cellular components, potentially leading to cytotoxic effects in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-((2-Chloro-4-fluorophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate can be compared with other similar compounds, such as:
2-Chloro-4-fluorotoluene: This compound shares the chloro-fluoro-substituted phenyl group but lacks the oxopropan-2-yl and methylthio-nicotinate moieties, making it less versatile in chemical reactions.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar chloro-fluoro-phenyl structure but includes a thiazole ring, which imparts different chemical and biological properties.
5-Amino-2-chloro-4-fluorobenzoic acid: This compound contains the chloro-fluoro-phenyl group and an amino group, making it useful in different synthetic and biological applications.
Eigenschaften
Molekularformel |
C16H14ClFN2O3S |
|---|---|
Molekulargewicht |
368.8 g/mol |
IUPAC-Name |
[1-(2-chloro-4-fluoroanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H14ClFN2O3S/c1-9(14(21)20-13-6-5-10(18)8-12(13)17)23-16(22)11-4-3-7-19-15(11)24-2/h3-9H,1-2H3,(H,20,21) |
InChI-Schlüssel |
BDDRFVZRVAEOMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)Cl)OC(=O)C2=C(N=CC=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13359565.png)
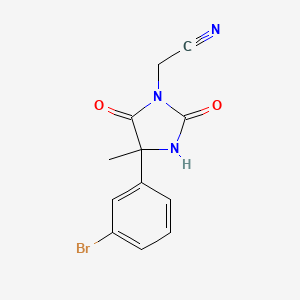

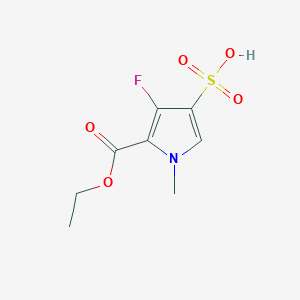
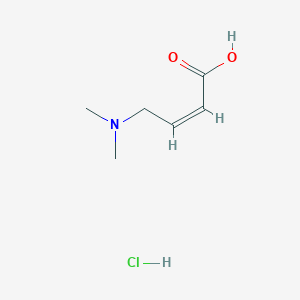
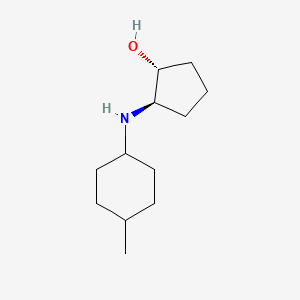
![1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359603.png)
![N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B13359606.png)
![3-Methoxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B13359607.png)
![4-Bromophenyl [3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B13359611.png)

